molecular formula C12H8F3NO2 B2617464 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde CAS No. 1646316-13-3

5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde

Cat. No.: B2617464
CAS No.: 1646316-13-3
M. Wt: 255.196
InChI Key: ZWDVYZKWCKQSML-UHFFFAOYSA-N
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Description

5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde, also known as MTPA, is a chemical compound with potential applications in scientific research. It is a highly reactive aldehyde that can be used as a building block in the synthesis of various organic molecules.

Scientific Research Applications

Antimicrobial and Antioxidant Applications

The design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents were achieved via a Vilsmeier–Haack reaction approach. These derivatives, characterized using a series of analytical techniques, demonstrated a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. Some compounds showed promising inhibition against E. coli MurB enzyme, comparable with the standard drug Ciproflaxin, highlighting their potential as good inhibitors of bacterial growth (Bhat et al., 2016).

Synthetic Methodology Enhancements

A general methodology for the preparation of 2,5-disubstituted-1,3-oxazoles was developed through deprotonation and subsequent reaction with electrophiles. This process provides access to a variety of substituted oxazoles, useful in further synthetic applications and potentially in creating pharmacologically active molecules (Williams & Fu, 2010).

Tuberculosis Inhibitory Activity

N-substituted-phenyl-1,2,3-triazole derivatives were synthesized and evaluated for their in vitro anti-Mycobacterium tuberculosis activity. The study revealed that certain derivatives exhibited significant inhibitory activity against the Mycobacterium tuberculosis H37Rv strain, with some compounds showing MIC values comparable to current pharmaceutical treatments for tuberculosis. This indicates the potential of such derivatives in tuberculosis treatment (Costa et al., 2006).

Anticancer Activity

Further research includes the design and synthesis of 1,2,3-triazolyl chalcone derivatives as potential antimicrobial, antioxidant, and anticancer agents. This work not only characterized these compounds through various spectroscopic methods but also screened them for their biological activities. Some compounds exhibited broad-spectrum antimicrobial and antioxidant activities, and notably, several showed moderate to excellent anticancer activities on breast cancer cell lines, underscoring the potential of such compounds in cancer therapy (Bhat et al., 2016).

Properties

IUPAC Name

5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c1-7-10(6-17)16-11(18-7)8-3-2-4-9(5-8)12(13,14)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDVYZKWCKQSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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